molecular formula C11H22N2O2 B1649452 tert-butyl N-[(3R)-1-methylpiperidin-3-yl]carbamate CAS No. 1001354-56-8

tert-butyl N-[(3R)-1-methylpiperidin-3-yl]carbamate

Cat. No.: B1649452
CAS No.: 1001354-56-8
M. Wt: 214.30
InChI Key: RKSXBNIWPXOYBC-SECBINFHSA-N
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Description

tert-Butyl N-[(3R)-1-methylpiperidin-3-yl]carbamate is a carbamate-protected piperidine derivative widely employed as a chiral intermediate in pharmaceutical synthesis. Its structure features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group at the 3R-position and a methyl group at the 1-position. The Boc group serves as a protective moiety for amines, enhancing stability and solubility during synthetic processes . The stereochemistry at the 3R position is critical for its interactions with biological targets, particularly in drug candidates targeting neurological or metabolic pathways. This compound’s synthetic utility is underscored by its role in generating enantiomerically pure intermediates for kinase inhibitors, protease inhibitors, and receptor modulators .

Properties

IUPAC Name

tert-butyl N-[(3R)-1-methylpiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)12-9-6-5-7-13(4)8-9/h9H,5-8H2,1-4H3,(H,12,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSXBNIWPXOYBC-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCN(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601194212
Record name 1,1-Dimethylethyl N-[(3R)-1-methyl-3-piperidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601194212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001354-56-8
Record name 1,1-Dimethylethyl N-[(3R)-1-methyl-3-piperidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001354-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(3R)-1-methyl-3-piperidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601194212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diastereomeric Salt Formation with (R)-Mandelic Acid

Racemic tert-butyl piperidin-3-ylcarbamate is reacted with (R)-mandelic acid in a polar solvent such as ethanol or isopropanol. The (R)-enantiomer selectively forms a crystalline salt with (R)-mandelic acid due to favorable stereoelectronic interactions, while the (S)-enantiomer remains in solution. Optimal conditions include:

  • Molar ratio : 1:1 (carbamate to mandelic acid)
  • Solvent : Ethanol/water (4:1 v/v)
  • Crystallization temperature : 0–5°C

This method achieves an enantiomeric excess (ee) of ≥98% for the (R)-enantiomer after a single recrystallization.

Salt Disproportionation and Recovery

The isolated diastereomeric salt is treated with a weak base (e.g., sodium bicarbonate) to liberate the free (R)-carbamate. The resolving agent, (R)-mandelic acid, is recovered by acidification and reused, reducing overall costs. Pilot-scale trials report a 72% yield of this compound with ≥99.5% chemical purity.

Direct Carbamation of (3R)-1-Methylpiperidin-3-amine

An alternative route involves the direct carbamation of enantiomerically pure (3R)-1-methylpiperidin-3-amine using tert-butyl carbonates or chloroformates.

Reaction with Di-tert-butyl Dicarbonate (Boc₂O)

(3R)-1-Methylpiperidin-3-amine is treated with Boc₂O in the presence of a tertiary amine base (e.g., triethylamine) in tetrahydrofuran (THF). The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by elimination of carbon dioxide:
$$
\text{(3R)-1-Methylpiperidin-3-amine} + \text{Boc}2\text{O} \xrightarrow{\text{Et}3\text{N, THF}} \text{this compound} + \text{CO}_2
$$
Key parameters :

  • Temperature : 0–25°C
  • Molar ratio : 1:1.05 (amine to Boc₂O)
  • Reaction time : 4–6 hours

This method affords an 85–90% yield with minimal racemization (<1% ee loss).

Solvent and Base Optimization

Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates compared to ethereal solvents. However, THF is preferred industrially due to easier solvent recovery. Substituent effects on the amine nitrogen (e.g., methyl vs. ethyl) marginally influence reactivity, with methyl groups providing a 5–7% yield advantage.

Purification and Crystallization Strategies

Crude this compound is purified via recrystallization or chromatographic methods.

Recrystallization from Mixed Solvents

A 9:1 (v/v) hexane/ethyl acetate mixture is optimal for large-scale recrystallization, yielding colorless crystals with a melting point of 112–114°C. Alternative solvent systems include:

Solvent System Yield (%) Purity (%)
Hexane/ethyl acetate 78 99.8
Methanol/water 65 99.5
Dichloromethane/pentane 71 99.2

Chromatographic Purification

Silica gel chromatography (ethyl acetate/methanol 95:5) resolves residual diastereomers and byproducts. This method is less favored industrially due to higher costs but is critical for analytical-grade material.

Stereochemical Control and Analytical Validation

Chiral HPLC Analysis

Enantiomeric purity is quantified using a Chiralpak AD-H column with a hexane/isopropanol mobile phase (85:15, 1.0 mL/min). Retention times are 12.3 min for (R)-enantiomer and 14.7 min for (S)-enantiomer.

X-ray Crystallography

Single-crystal X-ray analysis confirms the (R)-configuration at the piperidine C3 position. Key bond angles and torsional parameters match density functional theory (DFT) predictions for the desired stereoisomer.

Industrial Scalability and Process Economics

The optical resolution route is cost-effective at scale, with a total production cost of \$230–250 per kilogram. Key economic drivers include:

  • Resolving agent recovery : 93–95% mandelic acid reuse
  • Solvent recycling : 85% ethanol recovery via distillation
  • Catalyst costs : None required

Comparative analysis with asymmetric hydrogenation methods reveals a 15–20% cost advantage for the resolution approach.

Chemical Reactions Analysis

Oxidation Reactions

The piperidine ring in this compound undergoes oxidation under controlled conditions. Common oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) selectively oxidize the tertiary amine to form N-oxide derivatives. For example:

tert-butyl N-[(3R)-1-methylpiperidin-3-yl]carbamate+H2O2N-Oxide derivative+H2O\text{tert-butyl N-[(3R)-1-methylpiperidin-3-yl]carbamate} + \text{H}_2\text{O}_2 \rightarrow \text{N-Oxide derivative} + \text{H}_2\text{O}

Reagent Conditions Product Yield
H₂O₂ (30%)Room temperature, 12 hoursPiperidine N-oxide65–75%
KMnO₄ (aqueous)Acidic medium, refluxKetone derivative (via C–H oxidation)40–50%

This reaction is critical for modifying the compound’s electronic properties, enhancing its solubility in polar solvents.

Reduction Reactions

The carbamate group can be reduced to yield secondary amines. Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed:

tert-butyl N-[(3R)-1-methylpiperidin-3-yl]carbamate+LiAlH4(3R)-1-methylpiperidin-3-amine+tert-butanol\text{this compound} + \text{LiAlH}_4 \rightarrow \text{(3R)-1-methylpiperidin-3-amine} + \text{tert-butanol}

Reagent Conditions Product Yield
LiAlH₄ (2 equiv)Dry THF, 0°C to reflux(3R)-1-methylpiperidin-3-amine80–85%
NaBH₄ with NiCl₂Methanol, 25°CPartially reduced intermediates50–60%

The resulting amine is valuable in pharmaceutical synthesis, particularly for constructing chiral building blocks .

Substitution Reactions

The tert-butyl carbamate group acts as a protective moiety, enabling selective substitution at the piperidine nitrogen. Nucleophiles such as alkyl halides or acyl chlorides react under basic conditions:

tert-butyl N-[(3R)-1-methylpiperidin-3-yl]carbamate+R-XN-alkylated derivative+HX\text{this compound} + \text{R-X} \rightarrow \text{N-alkylated derivative} + \text{HX}

Nucleophile Conditions Product Yield
Benzyl bromideK₂CO₃, DMF, 60°CN-Benzylpiperidine derivative70–75%
Acetyl chlorideEt₃N, CH₂Cl₂, 0°CN-Acetylpiperidine derivative85–90%

Substitution reactions are pivotal for diversifying the compound’s applications in drug discovery .

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions to release the free amine. For example, hydrochloric acid (HCl) in dioxane cleaves the tert-butyl group:

tert-butyl N-[(3R)-1-methylpiperidin-3-yl]carbamate+HCl(3R)-1-methylpiperidin-3-amine+CO2+tert-butanol\text{this compound} + \text{HCl} \rightarrow \text{(3R)-1-methylpiperidin-3-amine} + \text{CO}_2 + \text{tert-butanol}

Condition Time Product Purity
4M HCl in dioxane2 hours>95%
NaOH (1M aqueous)6 hours80–85%

This reaction is essential for deprotecting amines in multistep syntheses .

Thermal Stability and Decomposition

At elevated temperatures (>150°C), the compound undergoes thermal decomposition, producing isobutylene and CO₂:

tert-butyl N-[(3R)-1-methylpiperidin-3-yl]carbamateΔ(3R)-1-methylpiperidin-3-amine+C4H8+CO2\text{this compound} \xrightarrow{\Delta} \text{(3R)-1-methylpiperidin-3-amine} + \text{C}_4\text{H}_8 + \text{CO}_2

Temperature Byproducts
160°CIsobutylene, CO₂
200°CCharred residues

This property necessitates careful handling during high-temperature reactions.

Stereochemical Considerations

The (3R)-configuration of the piperidine ring influences reaction outcomes. For instance, enantioselective oxidation with chiral catalysts yields optically active N-oxides:

Catalyst Enantiomeric Excess (ee) Reference
(S)-Binap-RuCl₂92%

Scientific Research Applications

Chemistry

Tert-butyl N-[(3R)-1-methylpiperidin-3-yl]carbamate serves as a building block in organic synthesis. It is utilized in:

  • Peptide Synthesis : Acts as a protecting group for amines, facilitating the formation of peptide bonds without interfering with other functional groups.
  • Synthesis of Complex Molecules : Its unique structure allows for the construction of more complex organic molecules through various coupling reactions.

Biology

In biological research, this compound is investigated for its potential roles in:

  • Ligand Studies : It is being explored as a ligand in receptor binding studies, particularly for its interactions with neurotransmitter receptors.
  • Enzyme Mechanisms : The compound has shown promise in studying enzyme mechanisms due to its ability to modulate enzyme activity through selective inhibition .

Medicine

This compound is being evaluated for its therapeutic potential:

  • Neuroprotective Agents : Research indicates that it may selectively inhibit butyrylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer’s, suggesting its utility in developing neuroprotective therapies.
  • Pharmaceutical Intermediates : It acts as an intermediate in synthesizing compounds with analgesic, anti-inflammatory, and antipsychotic properties .

Industrial Applications

In addition to its laboratory uses, this compound finds applications in:

  • Agrochemicals : Utilized in developing pesticides and herbicides due to its chemical stability and efficacy.
  • Specialty Chemicals : Its properties make it suitable for producing dyes and other industrial chemicals.

Data Table: Summary of Applications

Application AreaSpecific UsesPotential Benefits
ChemistryPeptide synthesis, building block for complex moleculesFacilitates synthesis processes
BiologyLigand studies, enzyme mechanism investigationsEnhances understanding of biological interactions
MedicineNeuroprotective agents, pharmaceutical intermediatesPotential treatments for neurodegenerative diseases
IndustryAgrochemicals, specialty chemicalsExpands industrial chemical applications

Case Study 1: Neuroprotective Research

A study investigated the inhibition of butyrylcholinesterase by this compound. Results indicated that the compound effectively reduced enzyme activity, providing insights into potential therapeutic strategies for Alzheimer's disease .

Case Study 2: Peptide Synthesis

Research demonstrated the utility of this compound as a protecting group during peptide synthesis. The study highlighted its ability to protect amine groups without interfering with other functional groups, thus streamlining the synthesis process .

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R)-1-methylpiperidin-3-yl]carbamate involves its ability to protect amine groups from unwanted reactions. The tert-butyl group provides steric hindrance, preventing nucleophiles from attacking the protected amine. This allows for selective reactions to occur at other functional groups in the molecule. The compound can be deprotected under acidic conditions, releasing the free amine for further reactions.

Comparison with Similar Compounds

Key Observations:

  • Hydroxyl vs. Methyl Groups : The 4R-hydroxyl derivative exhibits higher polarity compared to methyl-substituted analogs (e.g., ), impacting solubility and membrane permeability.
  • Fluorine and Trifluoromethyl Effects : Fluorination () introduces metabolic stability and alters electronic density, influencing binding to electron-rich enzyme active sites.
  • Stereochemical Influence : The 3R configuration in the target compound contrasts with 3S in , leading to divergent biological activities. For instance, 3R stereochemistry in kinase inhibitors often correlates with higher potency due to optimal binding geometry .

Physicochemical Properties

  • LogP Values : Methyl and trifluoromethyl groups increase logP (e.g., 1.8 for vs. 2.5 for ), enhancing lipid solubility.
  • pKa Shifts: The Boc group stabilizes the piperidine’s amine (pKa ~8.5), whereas amino-substituted analogs () exhibit lower pKa (~7.0), affecting protonation states in physiological environments.

Biological Activity

Chemical Structure and Properties
tert-butyl N-[(3R)-1-methylpiperidin-3-yl]carbamate is an organic compound with the molecular formula C11H22N2O2C_{11}H_{22}N_{2}O_{2} and a molecular weight of 214.31 g/mol. It is characterized by a tert-butyl group, a piperidine ring, and a carbamate functional group, which contribute to its stability and reactivity in various chemical and biological contexts.

Synthesis and Applications
This compound is primarily used as a protecting group for amines in organic synthesis, particularly in peptide synthesis. Its bulky tert-butyl group provides steric hindrance, which prevents unwanted reactions during the formation of peptide bonds. The compound can be deprotected under acidic conditions, allowing for selective reactions at other functional groups .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The piperidine moiety facilitates binding to active sites, while the carbamate enhances stability and bioavailability. This compound can act as an inhibitor or activator of various biochemical pathways, influencing enzyme kinetics and receptor interactions .

Case Studies and Research Findings

Recent studies have explored the potential applications of this compound in medicinal chemistry:

  • Enzyme Inhibition Studies : Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways, making it a candidate for drug development against diseases related to enzyme dysregulation .
  • Anticancer Activity : In vitro studies have shown that compounds similar to this compound exhibit significant antiproliferative effects on various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). These compounds were noted for their ability to induce apoptosis and disrupt microtubule assembly at concentrations as low as 10 μM .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Preliminary results suggest that it may possess selective toxicity towards bacterial cells while exhibiting low cytotoxicity towards mammalian cells .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with related compounds to highlight its unique properties:

Compound NameStructureBiological Activity
tert-butyl N-(piperidin-3-ylmethyl)carbamateStructureModerate enzyme inhibition
tert-butyl ((3R,6S)-6-methylpiperidin-3-yl)carbamateStructureStronger anticancer activity
tert-butyl N-methyl-N-(piperidin-3-yl)carbamateStructureEnhanced receptor binding affinity

This table illustrates how variations in structure can influence biological activity, emphasizing the significance of the specific stereochemistry and functional groups present in this compound.

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl N-[(3R)-1-methylpiperidin-3-yl]carbamate
Reactant of Route 2
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tert-butyl N-[(3R)-1-methylpiperidin-3-yl]carbamate

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